
Taprenepag isopropyl
Übersicht
Beschreibung
Taprenepag isopropyl is a small molecule drug that acts as a selective agonist for the E-prostanoid subtype 2 (EP2) receptor. It is primarily investigated for its potential in lowering intraocular pressure, making it a promising candidate for the treatment of glaucoma and ocular hypertension . This compound is part of a broader class of prostanoid receptor agonists, which also includes drugs like omidenepag isopropyl and aganepag isopropyl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of taprenepag isopropyl involves multiple steps, starting from basic organic compounds. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified using techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Pharmacokinetics and Metabolism
Following topical administration, taprenepag isopropyl is rapidly metabolized. The pharmacokinetics of its active metabolite, omidenepag (OMD), have been studied :
-
Absorption: OMD reaches maximum plasma concentration (
) rapidly, approximately 10–15 minutes post-dose . -
Distribution: Pharmacokinetic parameters were similar between Japanese and Caucasian subjects, with minor differences likely due to body weight. These differences decreased over 7 days of dosing and were not clinically meaningful .
-
Metabolism: this compound is converted to OMD via hydrolysis.
-
Elimination: OMD has a half-life (
) of about 30 minutes, and there is no accumulation after repeated dosing .
Pharmacokinetic Parameters of Omidenepag (OMD) after Topical Administration of Omidenepag Isopropyl (OMDI)
Parameter | Day 3 | Day 7 |
---|---|---|
, pg/mL | 38.8 (15.1) | 37.5 (15.5) |
, h | 0.226 (0.063) | 0.202 (0.081) |
, h | 0.486 (0.044) | 0.491 (0.069) |
, h·pg/mL | 24.3 (6.2) | 23.8 (6.1) |
, h·pg/mL | 23.8 (6.1) | 23.4 (6.0) |
Values are mean (SD).
Research Findings and Clinical Development
This compound reduces intraocular pressure (IOP) in primary open-angle glaucoma (POAG) and ocular hypertension . It is comparable to latanoprost 0.005% in reducing IOP, and its activity is additive to latanoprost 0.005% .
A phase 2 trial showed statistically significant IOP reductions with this compound compared to the vehicle. The combination of this compound and latanoprost showed greater IOP reduction than either drug alone .
Wissenschaftliche Forschungsanwendungen
Taprenepag Isopropyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von EP2-Rezeptor-Agonisten und deren Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Forscher verwenden es, um die Rolle von EP2-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Entzündungen und die Immunantwort.
Medizin: Die Hauptanwendung ist die Behandlung von Glaukom und okulärer Hypertonie, wo es hilft, den Augeninnendruck zu senken, indem es den Abfluss des Kammerwassers erhöht
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an den EP2-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der in der Ziliarkörper und dem Trabekelwerk des Auges vorkommt. Nach der Bindung stimuliert es eine Erhöhung der intrazellulären cAMP-Spiegel, was zu einem verstärkten Abfluss des Kammerwassers über den Trabekel- und den Uveoskleralweg führt . Dieser Mechanismus trägt zur Senkung des Augeninnendrucks bei und macht ihn effektiv bei der Behandlung von Glaukom und okulärer Hypertonie .
Ähnliche Verbindungen:
Omidenepag Isopropyl: Ein weiterer EP2-Rezeptor-Agonist mit ähnlichen Wirkungen auf die Senkung des Augeninnendrucks, aber unterschiedlichen Sicherheitsprofilen
Aganepag Isopropyl: Ebenfalls ein EP2-Rezeptor-Agonist, der auf sein Potenzial in der Glaukombehandlung untersucht wird.
Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität für den EP2-Rezeptor, was Nebeneffekte minimiert und sein therapeutisches Profil verbessert. Im Gegensatz zu einigen anderen Prostanoid-Rezeptor-Agonisten verursacht es keine Periorbitopathie, eine häufige Nebenwirkung, die mit Prostaglandin-Analoga verbunden ist .
Wirkmechanismus
Taprenepag isopropyl exerts its effects by selectively binding to the EP2 receptor, a G-protein-coupled receptor found in the ciliary body and trabecular meshwork of the eye. Upon binding, it stimulates an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced aqueous humor outflow through both the trabecular and uveoscleral pathways . This mechanism helps to reduce intraocular pressure, making it effective in the management of glaucoma and ocular hypertension .
Vergleich Mit ähnlichen Verbindungen
Omidenepag isopropyl: Another EP2 receptor agonist with similar intraocular pressure-lowering effects but different safety profiles
Aganepag isopropyl: Also an EP2 receptor agonist, under investigation for its potential in glaucoma treatment.
Uniqueness: Taprenepag isopropyl is unique in its high selectivity for the EP2 receptor, which minimizes off-target effects and enhances its therapeutic profile. Unlike some other prostanoid receptor agonists, it does not cause periorbitopathy, a common side effect associated with prostaglandin analogs .
Biologische Aktivität
Taprenepag isopropyl, also known as PF-04217329, is a selective agonist of the prostaglandin EP(2) receptor, primarily developed for the treatment of glaucoma and ocular hypertension. This compound has been evaluated in various clinical trials to assess its efficacy and safety profile. The following sections detail its biological activity, including mechanisms of action, clinical findings, and notable case studies.
This compound functions by selectively activating the EP(2) receptor, which plays a crucial role in regulating intraocular pressure (IOP). By stimulating this receptor, this compound enhances aqueous humor outflow from the eye, thereby reducing IOP. This mechanism is vital for managing conditions like primary open-angle glaucoma (POAG) and ocular hypertension.
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of this compound in reducing IOP. A notable Phase 2 randomized, dose-response trial demonstrated significant reductions in IOP across multiple dosage levels compared to vehicle control:
- Study Design : The trial involved two stages:
- Stage I : 67 subjects received varying doses (0.0025% to 0.03%) for 14 days.
- Stage II : 250 subjects received either monotherapy or combination therapy with latanoprost for 28 days.
Results Summary
- Stage I : All doses of this compound significantly reduced IOP compared to vehicle (p<0.01).
- Stage II : The combination therapies resulted in greater IOP reductions than latanoprost alone, indicating an additive effect .
Adverse Events
While this compound shows promise in lowering IOP, some adverse events were reported:
- In Stage I, 43.3% of subjects experienced treatment-emergent adverse events.
- In Stage II, this figure rose to 63.2%, with symptoms including iritis and photophobia observed during the trials .
Case Studies
In vitro studies using human corneal epithelial and endothelial cells assessed the cytotoxicity and permeability of this compound:
- Cell Viability : No significant toxicity was observed at concentrations up to 100 μM.
- Histopathological Findings : In vivo studies on cynomolgus monkeys indicated a dose-related incidence of iritis and increased corneal thickness; however, these effects were reversible after discontinuation .
Data Table: Clinical Trial Findings
Study Phase | Dosage Range | Participants | IOP Reduction (Mean Change) | Adverse Events (%) |
---|---|---|---|---|
Stage I | 0.0025% - 0.03% | 67 | Significant vs. vehicle | 43.3 |
Stage II | Monotherapy & Combination | 250 | Greater than latanoprost | 63.2 |
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXUFQLKWKBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143384 | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005549-94-9 | |
Record name | Taprenepag isopropyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taprenepag isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAPRENEPAG ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.